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molecular formula C12H14O3 B8726964 Benzoic acid, 2-(2-propenyloxy)-, ethyl ester CAS No. 61493-61-6

Benzoic acid, 2-(2-propenyloxy)-, ethyl ester

Cat. No. B8726964
M. Wt: 206.24 g/mol
InChI Key: BZXNNIOIDPGHFQ-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

To a solution of ethyl salicylate (100 g, 0.602 mol) in DMF (400 ml) was added K2CO3 (150 g), followed by the dropwise addition of allyl bromide (87.5 g, 0.723 mol). The reaction mixture was then heated on a steam bath for 2 hours, the K2CO3 was removed by filtration and the reaction mixture was poured into water and extracted with ethyl acetate (3×300 ml). The organic layer was washed with brine, and dried over MgSO4, and the solvent was removed to afford 122 g (98%) of ethyl 2-(2-propenyloxy)benzoate.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][CH3:12])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C([O-])([O-])=O.[K+].[K+].[CH2:19](Br)[CH:20]=[CH2:21]>CN(C=O)C>[CH2:21]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH2:11][CH3:12])=[O:9])[CH:20]=[CH2:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
87.5 g
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the K2CO3 was removed by filtration
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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